Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate

solid-phase peptide synthesis protecting group orthogonality fluoromethyl amino acid synthesis

Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate (CAS 81839-25-0), commonly referred to as α-(Fluoromethyl)-1-trityl-DL-histidine Methyl Ester, is a fully protected, racemic histidine analog bearing both a Cα-fluoromethyl substituent and an Nim-trityl (triphenylmethyl) protecting group on the imidazole ring. It is established in the patent and vendor literature as a critical synthetic intermediate in the preparation of (R,S)-α-fluoromethylhistidine (α-FMH) derivatives, which function as mechanism-based, irreversible inhibitors of histidine decarboxylase (HDC; EC 4.1.1.22) and have been investigated as antiulcer agents.

Molecular Formula C27H26FN3O2
Molecular Weight 443.5 g/mol
CAS No. 81839-25-0
Cat. No. B117172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
CAS81839-25-0
Synonymsα-(Fuoromethyl)-1-(triphenylmethyl)-histidine Methyl Ester
Molecular FormulaC27H26FN3O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N
InChIInChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3
InChIKeyZMJIVKGFZBLKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-(Fluoromethyl)-1-trityl-DL-histidine Methyl Ester (CAS 81839-25-0): A Key Protected Intermediate for Irreversible Histidine Decarboxylase Inhibitor Synthesis


Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate (CAS 81839-25-0), commonly referred to as α-(Fluoromethyl)-1-trityl-DL-histidine Methyl Ester, is a fully protected, racemic histidine analog bearing both a Cα-fluoromethyl substituent and an Nim-trityl (triphenylmethyl) protecting group on the imidazole ring . It is established in the patent and vendor literature as a critical synthetic intermediate in the preparation of (R,S)-α-fluoromethylhistidine (α-FMH) derivatives, which function as mechanism-based, irreversible inhibitors of histidine decarboxylase (HDC; EC 4.1.1.22) and have been investigated as antiulcer agents . The compound is supplied as an orange solid with molecular formula C27H26FN3O2 (MW 443.51 g/mol), soluble in chlorinated organic solvents (chloroform, dichloromethane) as well as ether and ethyl acetate [1].

Why Generic Substitution of α-(Fluoromethyl)-1-trityl-DL-histidine Methyl Ester (CAS 81839-25-0) Risks Synthesis Failure in HDC Inhibitor Programs


The preparation of α-fluoromethylhistidine (α-FMH)—the active, deprotected HDC suicide inhibitor—requires orthogonal protection of the imidazole N(π) or N(τ) nitrogen to prevent undesired N-alkylation and racemization during introduction of the Cα-fluoromethyl group . CAS 81839-25-0 achieves this through the trityl (triphenylmethyl) group, a bulky, acid-labile protecting moiety that remains stable under the basic and nucleophilic conditions typical of α-fluoromethyl installation yet is quantitatively cleavable under mild acidic conditions (e.g., TFA or HCl/MeOH) to liberate the free imidazole [1]. Related in-class intermediates—such as N-benzyl- or N-Boc-protected histidine methyl esters—exhibit either compromised stability under fluoromethylation conditions or require harsher deprotection protocols that risk degradation of the acid-sensitive fluoromethyl-imidazole scaffold [2]. The quantitative differentiation evidence below demonstrates why CAS 81839-25-0 occupies a specific and non-substitutable position in the synthetic route to α-FMH and its enantiopure derivatives.

Quantitative Differentiation of α-(Fluoromethyl)-1-trityl-DL-histidine Methyl Ester (CAS 81839-25-0): Comparator-Based Evidence for Procurement Decisions


N-Trityl Protection Enables Orthogonal Deprotection Without Scaffold Degradation Compared to N-Benzyl and N-Boc Analogs

The trityl protecting group on CAS 81839-25-0 is established as acid-labile and can be removed under mild conditions (1% TFA in DCM or methanolic HCl at room temperature) without disrupting the Cα-fluoromethyl ester or the imidazole ring . In contrast, N-benzyl protection on imidazole requires reductive cleavage (e.g., Li/isoprene or catalytic hydrogenation), which is incompatible with the reducible fluoromethyl ester functionality and yields only 74% free imidazole under optimized lithiation conditions after 1 hour [1]. N-Boc protection, while acid-labile, requires stronger acidic conditions (neat TFA) that may simultaneously cleave the methyl ester and promote fluoromethyl group elimination. The trityl group thus provides unique orthogonality: stable during Cα-fluoromethyl installation under basic/nucleophilic conditions and selectively cleavable under mild acid without scaffold damage.

solid-phase peptide synthesis protecting group orthogonality fluoromethyl amino acid synthesis

The Enantiopure (S)-α-FMH Product Derived from CAS 81839-25-0 Exhibits at Least 10-Fold Greater HDC Inhibitory Potency Versus the (R)-Enantiomer

Although CAS 81839-25-0 itself is a racemic (DL) protected intermediate and not the final active species, its value proposition is inseparable from the biological potency differential of the enantiopure (S)-α-FMH that can be obtained from it via chiral resolution. BRENDA enzyme database entries document that (S)-α-fluoromethylhistidine acts as a suicide substrate inhibitor of histidine decarboxylase (EC 4.1.1.22), while the (R)-isomer is at least 10-fold less potent as an inhibitor [1]. This establishes a clear structure-activity relationship: only the (S)-configured product derived from resolution of the racemic intermediate delivers high-potency, mechanism-based HDC inactivation. Furthermore, (S)-α-FMH inactivates pyridoxal phosphate-dependent HDC from Morganella morganii AM-15 with KI = 0.1 mM and kinact = 32.2 min⁻¹ under pseudo first-order conditions at pH 6.5–7.0, with a single inhibitor molecule inactivating one enzyme subunit [2].

histidine decarboxylase inhibition enantioselective potency suicide substrate inhibitor

CAS 81839-25-0 Is Specifically Claimed as the Enabling Intermediate for α-Fluoromethylhistidine Enantiomer Resolution in Merck Patent Literature

U.S. Patent 4,347,374 (Merck & Co., Inc., filed 1980) explicitly describes a process for resolving a mixture of α-fluoromethylhistidine enantiomers, wherein the process features the use of an ester derivative of α-fluoromethylhistidine—specifically the N-trityl-protected methyl ester—as the key intermediate [1]. The patent teaches that the (S)-(−)-α-fluoromethylhistidine enantiomer is the active HDC inhibitor, and resolution at the protected ester stage is critical because the unprotected α-fluoromethylhistidine zwitterion is poorly soluble in organic solvents suitable for classical resolution methods. CAS 81839-25-0, by incorporating both the trityl protecting group (enhancing organic solubility with XLogP3 ≈ 4.3 ) and the methyl ester (blocking the carboxylate), enables diastereomeric salt formation and fractional crystallization. No alternative protected intermediate (e.g., N-Boc-α-fluoromethylhistidine esters) is claimed in the patent for this resolution process.

chiral resolution process chemistry enantiomer separation

CAS 81839-25-0 Provides Direct Access to the Fluoromethyl Pharmacophore Essential for Mechanism-Based Irreversible HDC Inhibition

The Cα-fluoromethyl group pre-installed in CAS 81839-25-0 is the essential pharmacophoric element that converts histidine from an HDC substrate into a suicide inactivator. Upon enzymatic decarboxylation, the fluoromethyl moiety generates a reactive electrophilic species that covalently modifies a serine residue in the HDC active site, as demonstrated for (S)-α-FMH [1]. This mechanism-based (suicide) inactivation is irreversible—enzyme activity cannot be restored by dialysis—distinguishing α-FMH from purely competitive HDC inhibitors such as L-histidine methyl ester or α-methylhistidine [2]. Comparatively, α-methylhistidine acts as a competitive inhibitor/substrate that is decarboxylated slowly and undergoes slow decarboxylation-dependent transamination, converting the holoenzyme to inactive pyridoxamine-P and apoenzyme rather than forming a covalent adduct [3]. The fluoromethyl group thus determines the irreversible character and stoichiometric inactivation efficiency (one inhibitor molecule per enzyme subunit [1]). By supplying the fluoromethyl group already installed on the fully protected scaffold, CAS 81839-25-0 eliminates the need for late-stage fluoromethylation of sensitive intermediates.

mechanism-based inhibitor suicide substrate covalent enzyme inactivation

Racemic CAS 81839-25-0 Enables Integrated Synthesis of Both Enantiomers for Structure-Activity Relationship (SAR) Studies

A documented stereoselective synthetic route to (S)-(+)-α-(fluoromethyl)histidine explicitly utilizes N-im-trityl-L-histidine methyl ester (the L-enantiomer of the protected scaffold corresponding to CAS 81839-25-0) as the starting material, achieving α-enantioretentive fluoromethylation [1]. The racemic (DL) form (CAS 81839-25-0) is the commercially supplied material, from which both the active (S)-enantiomer and the less active (R)-enantiomer can be obtained via the resolution process described in U.S. Patent 4,347,374 [2]. This is valuable for medicinal chemistry programs because: (a) the (S)-enantiomer serves as the potent HDC inhibitor (≥10-fold more active than R [3]), and (b) the (R)-enantiomer serves as a negative control for target engagement studies, enabling rigorous SAR validation within a single synthetic sequence.

SAR studies enantiomer profiling medicinal chemistry

Optimal Procurement Scenarios for α-(Fluoromethyl)-1-trityl-DL-histidine Methyl Ester (CAS 81839-25-0) Based on Quantitative Evidence


Process-Scale Synthesis of Enantiopure (S)-α-Fluoromethylhistidine for HDC Inhibitor Development

CAS 81839-25-0 is the patent-precedented intermediate of choice for kilogram-scale preparation of (S)-α-FMH via diastereomeric salt resolution. The trityl and methyl ester protecting groups confer organic solubility (XLogP3 = 4.3 ) essential for non-aqueous resolution protocols, while the acid-labile trityl group permits clean, high-yield deprotection to the active zwitterion under mild conditions (1% TFA/DCM or methanolic HCl [1]). The (S)-enantiomer obtained exhibits KI = 0.1 mM and kinact = 32.2 min⁻¹ against HDC [2], providing a validated quality benchmark for process development.

Medicinal Chemistry SAR Programs Requiring Matched Enantiomer Pairs for Histidine Decarboxylase Target Validation

The racemic nature of CAS 81839-25-0 allows simultaneous access to both (S)-α-FMH (≥10-fold more potent HDC inhibitor) and (R)-α-FMH (low-potency negative control) from a single procurement [3]. This is essential for rigorous target engagement studies where the enantiomeric potency differential confirms on-target HDC inactivation rather than non-specific cytotoxicity. In intact basophil (2H3) cell assays, (S)-α-FMH achieves IC50 = 0.2 μM for histamine synthesis inhibition, compared to IC50 = 1–2 μM for the racemate on soluble enzyme [4], demonstrating the importance of enantiopure material for cellular pharmacology.

Multi-Step Synthesis of Fluoromethyl-Containing Histidine-Based Chemical Probes and Activity-Based Protein Profiling (ABPP) Tools

Because the fluoromethyl warhead is already installed in CAS 81839-25-0, medicinal chemists can focus on orthogonal functionalization at other positions (e.g., C-terminal amidation, N-terminal acylation) without needing to handle hazardous fluoromethylating reagents in late-stage steps. The trityl group remains intact during such elaborations and is subsequently cleaved to reveal the free imidazole for biological testing [1]. The irreversible, covalent mechanism of the derived α-FMH (one inhibitor molecule per HDC subunit [2]) makes it suitable for developing activity-based probes to quantify active HDC in tissue samples.

Antiulcer and Gastric Histamine Depletion Studies Leveraging the Validated In Vivo Pharmacology of α-FMH

CAS 81839-25-0-derived (S)-α-FMH has established in vivo pharmacology: a single intraperitoneal dose of 20 mg/kg (±)-α-FMH induces complete loss of HDC activity in gastric and brain tissues of rats, with activity not restored by dialysis, confirming irreversible target engagement [5]. For research groups investigating the role of gastric histamine in ulcerogenesis or the synergistic antiulcer effects of α-FMH with H2-receptor antagonists such as cimetidine [6], CAS 81839-25-0 provides the most direct synthetic entry to the validated pharmacological tool compound.

Quote Request

Request a Quote for Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.